molecular formula C6H8N3NaO3 B7451205 sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate

sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No. B7451205
M. Wt: 193.14 g/mol
InChI Key: KFVYSCRCIZEGNQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate, also known as MTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTA is a white crystalline powder that is soluble in water and has a molecular weight of 217.2 g/mol. In

Mechanism of Action

Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate acts as a competitive inhibitor of SAHH, binding to the active site of the enzyme and preventing the hydrolysis of S-adenosylhomocysteine (SAH) to homocysteine and adenosine. This leads to an accumulation of SAH, which in turn inhibits the activity of methyltransferases, enzymes that transfer methyl groups to DNA, RNA, and proteins. The net effect of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate inhibition of SAHH is a reduction in cellular methylation levels.
Biochemical and Physiological Effects
sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has also been shown to reduce the expression of genes involved in angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities, and it has a high degree of selectivity for SAHH. However, sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is also known to be toxic at high concentrations, and its effects on cellular methylation levels can be complex and difficult to interpret.

Future Directions

There are several potential future directions for research on sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate. One area of interest is the development of new sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate analogs with improved selectivity and reduced toxicity. Another area of interest is the use of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate as a tool for studying the role of cellular methylation in disease processes, including cancer and neurodegenerative disorders. Finally, the potential therapeutic applications of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate in cancer treatment and other diseases are also an area of active research.

Synthesis Methods

Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate can be synthesized using several methods, including the reaction of 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylic acid with sodium hydroxide, or the reaction of 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylic acid with sodium methoxide. The synthesis process is relatively simple, and the yield of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is typically high.

Scientific Research Applications

Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has been extensively studied for its potential applications in scientific research. It is commonly used as a selective inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a critical role in the regulation of cellular methylation processes. sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has been shown to inhibit SAHH activity in a dose-dependent manner, leading to a reduction in cellular methylation levels.

properties

IUPAC Name

sodium;5-(methoxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3.Na/c1-9-5(6(10)11)7-4(8-9)3-12-2;/h3H2,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVYSCRCIZEGNQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)COC)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N3NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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